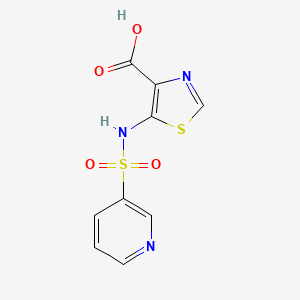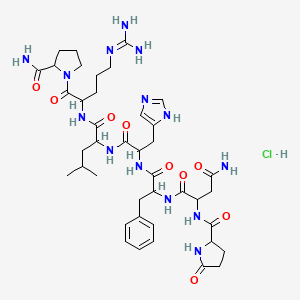![molecular formula C24H33ClFN3O B605585 4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride CAS No. 1700693-96-4](/img/structure/B605585.png)
4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride
Descripción general
Descripción
This compound, also known by its CAS Number 1700693-96-4, is a chemical with a molecular weight of 506.92 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C24H32FN3O.3ClH/c1-27-12-14-28 (15-13-27)18-20-16-19 (8-9-23 (20)29)17-26-24 (10-4-5-11-24)21-6-2-3-7-22 (21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 506.92 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Applications
Fluorine-containing compounds, such as 4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride, have shown potential in the synthesis of new biologically active molecules. They have been explored for their antibacterial activities, with some compounds demonstrating promising activity in low concentrations (Holla, Bhat, & Shetty, 2003).
Pharmaceutical Synthesis
Such compounds are also used in the synthesis of pharmaceuticals. For instance, they can be used to create novel phenoxo-bridged dicopper(II) complexes, which have applications in spectral, electrochemical, and magnetic properties studies relevant to pharmaceutical research (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Antitumor Activity
Furthermore, derivatives of this compound have been synthesized and evaluated for antitumor activities. For instance, some 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group showed significant inhibitory activity against tumor cells (Ding et al., 2016).
Catalytic and Antimicrobial Studies
Compounds synthesized using 4-methylpiperazin-1-ylmethyl groups have been used for catalytic and antimicrobial studies. They have shown significant growth inhibitory activity against pathogenic bacteria and fungi, which underscores their potential in pharmaceutical and biochemical research (Shanmuga Bharathi et al., 2009).
Fluorescent Probes for Metal Ions and Amino Acids
These compounds have been utilized in the creation of fluorescent probes for detecting metal ions like Hg2+ and Cu2+ in solutions. Such probes are useful for environmental monitoring and biochemical assays (Guo et al., 2014).
Synthesis of Oligoribonucleotides
In the field of molecular biology, derivatives of fluorophenyl compounds have been used in the synthesis of oligoribonucleotides with selected 2'-O-methylation, aiding in the study of RNA biochemistry (Beijer et al., 1990).
Pesticidal Activities
Derivatives of these compounds have been synthesized and tested for pesticidal activities against mosquito larvae and phytopathogenic fungi, showing potential in agricultural applications (Choi et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is the REV-ERBβ . REV-ERBβ is a nuclear receptor that plays a crucial role in regulating circadian rhythms and metabolism .
Mode of Action
The compound exhibits dual inhibitory activity towards REV-ERB-mediated transcriptional regulation and autophagy . It directly interacts with the Ligand Binding Domain (LBD) of REV-ERBβ, activating the RevRE reporter . This interaction enhances the expression of BMAL1, PER1, and PEPCK in a dose-dependent manner .
Biochemical Pathways
The compound affects the circadian rhythm and metabolic pathways . By enhancing the expression of BMAL1, PER1, and PEPCK, it influences the circadian rhythm and metabolic processes . The downstream effects include disruption of lysosomal function and blocking of autophagy at a late stage .
Pharmacokinetics
It is known to be a solid form and soluble in water , which could influence its absorption and distribution in the body
Result of Action
The compound reduces cancer cell viability, with EC50 values of 23.5, 14.4, and 29.8 µM in BT-474, HEP-G2, and LNCaP cells, respectively . It elicits stronger apoptotic induction and is significantly more cytotoxic than chloroquine .
Action Environment
It is known that the compound is hygroscopic and should be protected from light These factors could potentially influence its stability and efficacy
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJGIMILIULIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl3FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)
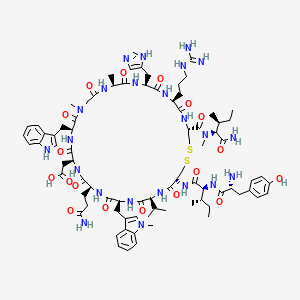
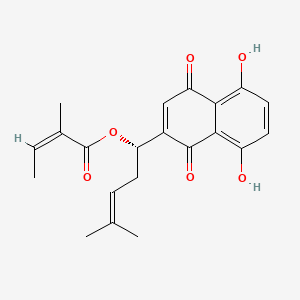

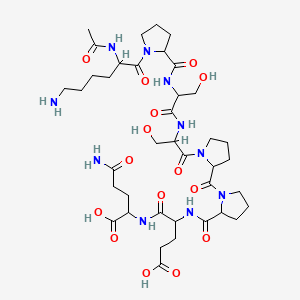
![(3S,5R,6R,8S,9S,10R,13S,14S)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B605512.png)


